4-Amino-5-methylidenepyridin-2-one
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Overview
Description
4-Amino-5-methylidenepyridin-2-one is a heterocyclic compound containing a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylidenepyridin-2-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . Another method involves hydrogenating 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylidenepyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, methanol, and platinum catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridone derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Amino-5-methylidenepyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of finerenone, it plays a role in modulating the activity of mineralocorticoid receptors . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Amino-5-methylidenepyridin-2-one can be compared with other similar compounds, such as:
4-Amino-5-methylpyridin-2-one: This compound is structurally similar but lacks the methylidene group.
2-Chloro-5-methyl-4-pyridinamine: This is a precursor in the synthesis of this compound.
2-Chloro-5-methyl-4-nitro-pyridine-1-oxide: Another precursor used in the synthesis process.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4-amino-5-methylidenepyridin-2-one |
InChI |
InChI=1S/C6H6N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1,7H2 |
InChI Key |
HCFBRFLXVBOCHD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)C=C1N |
Origin of Product |
United States |
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